5-Fluoro-2-methoxybenzenecarbothioamide

Description

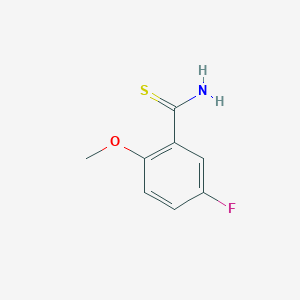

5-Fluoro-2-methoxybenzenecarbothioamide (CAS: Not provided in evidence) is a substituted benzene derivative featuring a fluorine atom at the 5-position, a methoxy group at the 2-position, and a carbothioamide (-C(S)NH₂) functional group at the 1-position (Figure 1). This compound belongs to the class of aromatic thioamides, which are sulfur-containing analogs of amides.

Properties

CAS No. |

361548-86-9 |

|---|---|

Molecular Formula |

C8H8FNOS |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

5-fluoro-2-methoxybenzenecarbothioamide |

InChI |

InChI=1S/C8H8FNOS/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4H,1H3,(H2,10,12) |

InChI Key |

XJXBBVBQQMMGAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxybenzenecarbothioamide typically involves the reaction of 5-fluoro-2-methoxybenzenamine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbamate. This intermediate is then treated with an alkylating agent, such as methyl iodide, to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxybenzenecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-methoxybenzenecarbothioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxybenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogs

Note: Molecular weights marked with * are calculated based on molecular formulas.

Key Observations:

- Core Structure : The target compound and the benzamide analog () share a benzene core, whereas the benzothiophene derivative () has a fused aromatic system.

- Functional Groups : The carbothioamide group in the target compound contrasts with the carboxylic acid () and benzamide () groups. Thioamides exhibit reduced hydrogen-bonding capacity compared to amides or carboxylic acids but increased lipophilicity.

- Substituents : Fluorine at position 5 in the target compound vs. bromine in the benzamide analog (). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine.

Physicochemical Properties

- Solubility : The carbothioamide group in the target compound likely reduces water solubility compared to the carboxylic acid in ’s compound but increases it relative to the bulky benzamide in .

- Lipophilicity (LogP) : Fluorine’s electronegativity decreases lipophilicity, whereas bromine in ’s compound increases it. The methoxy group (electron-donating) in all three compounds may enhance aromatic ring reactivity.

- Stability : Thioamides are generally less stable toward oxidation than amides or carboxylic acids, which could limit their utility in certain environments.

Biological Activity

5-Fluoro-2-methoxybenzenecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a fluorine atom and a methoxy group on a benzene ring, along with a carbothioamide functional group, contribute to its diverse biological properties.

- Molecular Formula : C₉H₈FNO₂S

- Molecular Weight : Approximately 195.21 g/mol

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits significant biological activity, particularly as an antimicrobial agent. The following sections will detail its antimicrobial properties, potential applications in medicinal chemistry, and comparisons with structurally similar compounds.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound could be further developed as a therapeutic agent for treating bacterial infections.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the presence of the fluorine atom may enhance its interaction with microbial enzymes or cellular components, leading to inhibition of growth or cell death.

Potential Applications

Given its biological activity, this compound may serve as a precursor in the synthesis of other biologically active molecules. Its unique structure allows for modifications that could enhance its efficacy or broaden its spectrum of activity.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted on various derivatives of carbothioamides concluded that those containing halogen substituents, like fluorine in this compound, exhibited superior antimicrobial activity compared to their non-halogenated counterparts. This suggests a potential pathway for developing new antibiotics based on this scaffold.

- Comparative Analysis : In comparison with similar compounds such as 5-Fluoro-2-methoxybenzoic acid and 4-Fluoro-3-methoxybenzoic acid, which show varying degrees of biological activity, it was noted that the specific substitution pattern in this compound significantly influences its reactivity and solubility profiles.

Table 2: Comparison of Biological Activities

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Significant antimicrobial activity | Effective against multiple bacterial strains |

| 5-Fluoro-2-methoxybenzoic acid | Moderate activity | More polar; different interaction profile |

| 4-Fluoro-3-methoxybenzoic acid | Low activity | Variations in solubility affect efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.